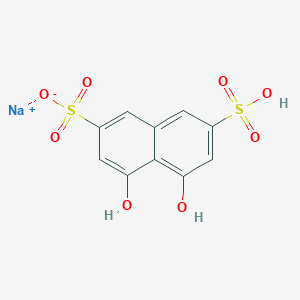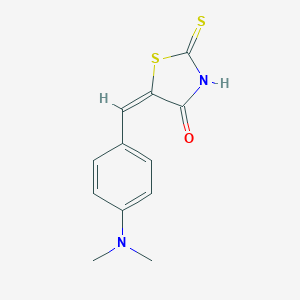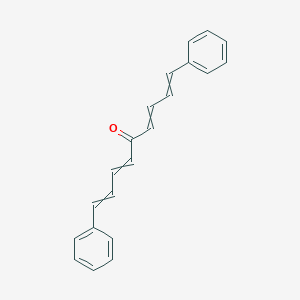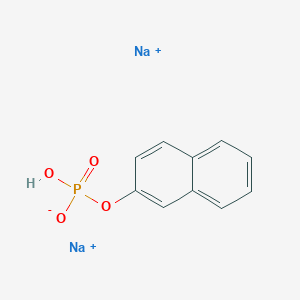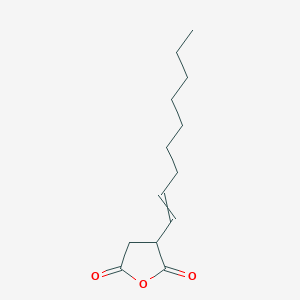
Ferrous fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous fluoride, also known as iron(II) fluoride, is an inorganic compound with the molecular formula FeF₂. It forms a tetrahydrate FeF₂·4H₂O that is often referred to by the same name. The anhydrous and hydrated forms are white crystalline solids . This compound is known for its high melting point and magnetic properties, making it a compound of interest in various scientific and industrial applications .
Mechanism of Action
Target of Action
Ferrous fluoride, or iron (II) fluoride, is an inorganic compound with the molecular formula FeF2 . It primarily targets the erythrocytes (red blood cells) in the body . Iron is essential for the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to all parts of the body .
Mode of Action
This compound interacts with its targets by supplying the necessary iron for hemoglobin synthesis . This interaction helps in the formation of red blood cells, which are crucial for oxygen transport in the body .
Biochemical Pathways
The biochemical pathways affected by ferrofluoride involve iron metabolism and erythropoiesis (the process of producing red blood cells) . Iron is required for the synthesis of hemoglobin, a key component of red blood cells . Therefore, this compound plays a significant role in these biochemical pathways.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In general, iron supplements like this compound are absorbed in the duodenum and upper jejunum of the small intestine . The absorbed iron is then distributed throughout the body, primarily to the bone marrow for hemoglobin synthesis . Excess iron is stored in the liver, spleen, and bone marrow . Iron is excreted from the body through the shedding of intestinal and skin cells, and minor amounts are lost through sweat and urine .
Result of Action
The primary result of this compound’s action is the prevention or treatment of iron deficiency anemia . By supplying the necessary iron for hemoglobin synthesis, this compound helps ensure the proper functioning of red blood cells and adequate oxygen transport in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of iron can be enhanced by vitamin C and hindered by certain dietary components like phytates, polyphenols, and calcium . Additionally, the bioavailability of iron can be affected by the iron status of the individual, with increased absorption occurring in iron-deficient states . The pH of the environment can also influence the solubility and hence the bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
Ferrous fluoride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. These interactions can alter the function of these biomolecules, affecting various biochemical processes .
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions allow this compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are important aspects of its biochemistry. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The anhydrous form of ferrous fluoride can be prepared by reacting ferrous chloride with anhydrous hydrogen fluoride. The reaction is as follows: [ \text{FeCl}_2 + 2 \text{HF} \rightarrow \text{FeF}_2 + 2 \text{HCl} ] This reaction typically occurs under controlled conditions to ensure the purity of the product .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of iron with fluorine gas at high temperatures. This method ensures a high yield of the compound and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ferrous fluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ferric fluoride (FeF₃).
Reduction: It can be reduced back to elemental iron under specific conditions.
Substitution: this compound can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or chlorine.
Reduction: Requires reducing agents like hydrogen gas or carbon monoxide.
Substitution: Involves reagents like sodium chloride or potassium bromide.
Major Products:
Oxidation: Ferric fluoride (FeF₃)
Reduction: Elemental iron (Fe)
Substitution: Various iron halides depending on the substituting anion.
Scientific Research Applications
Ferrous fluoride has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of other iron compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism.
Medicine: Explored for its potential use in medical imaging and as a contrast agent.
Comparison with Similar Compounds
Ferric fluoride (FeF₃): Unlike ferrous fluoride, ferric fluoride is less soluble in water and has different magnetic properties.
Iron(II) chloride (FeCl₂): Similar in terms of iron oxidation state but differs in the anion, leading to different chemical behaviors.
Iron(II) bromide (FeBr₂): Another similar compound with bromide ions instead of fluoride, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its high melting point, magnetic properties, and specific reactivity with fluorine. These characteristics make it particularly valuable in applications requiring high thermal stability and magnetic functionality .
Properties
CAS No. |
7789-28-8 |
|---|---|
Molecular Formula |
F2Fe |
Molecular Weight |
93.84 g/mol |
IUPAC Name |
difluoroiron |
InChI |
InChI=1S/2FH.Fe/h2*1H;/q;;+2/p-2 |
InChI Key |
FZGIHSNZYGFUGM-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Fe+2] |
Canonical SMILES |
F[Fe]F |
Key on ui other cas no. |
7789-28-8 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





